N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide is a structurally complex small molecule featuring a benzamide core substituted with 2,5-dimethyl groups. The compound incorporates a 4-fluorobenzo[d]thiazol-2-yl moiety and a 2-(1H-pyrazol-1-yl)ethyl side chain.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-7-8-15(2)16(13-14)20(27)26(12-11-25-10-4-9-23-25)21-24-19-17(22)5-3-6-18(19)28-21/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPPPHSPZTHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide, with the CAS number 1172410-38-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 394.5 g/mol. The structure includes a pyrazole moiety, a fluorobenzothiazole group, and a dimethylbenzamide segment, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1172410-38-6 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole and thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the fluorobenzothiazole moiety in the compound may enhance its antibacterial activity due to the electron-withdrawing nature of fluorine, which can increase the electrophilicity of the molecule .
Case Study: Antibacterial Efficacy
In a comparative study involving several thiazole derivatives, compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. Specifically, certain derivatives exhibited MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's potential as an anticancer agent is supported by its structural similarities to known chemotherapeutic agents. The pyrazole ring is often associated with anticancer activity due to its ability to interact with various biological targets involved in cell proliferation and apoptosis.
Mechanism of Action
Preliminary research suggests that compounds containing pyrazole and thiazole moieties can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This mechanism has been observed in various studies involving similar compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the benzothiazole or pyrazole rings can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases antimicrobial potency |
| Dimethyl substitution | Enhances lipophilicity |
| Alteration of Pyrazole | Affects interaction with targets |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a dimethylbenzamide backbone. The synthesis typically involves multi-step reactions using starting materials like pyrazole derivatives and substituted benzamides. Key synthetic methods include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The pyrazole derivative is coupled with the benzo[d]thiazole component to form the core structure.
- Final Modifications : The addition of the dimethylbenzamide group is performed to complete the synthesis.
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and characterize the final product.
The compound exhibits a range of biological activities due to its functional groups. Notable applications include:
Anticancer Properties
Research has indicated that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide can inhibit specific enzymes crucial for cancer cell proliferation. Studies have shown:
- Cell Cycle Arrest : The compound induces cell cycle arrest in various cancer cell lines, leading to apoptosis through caspase activation.
- Inhibition of Tumor Growth : In vitro studies demonstrated significant reductions in the viability of breast cancer cells.
Neuropharmacological Applications
This compound has been explored for its effects on neuroblastoma cells:
- It enhances neuronal differentiation while reducing cell proliferation, suggesting potential applications in neurodegenerative diseases.
Anti-inflammatory Effects
Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production, which could be beneficial in treating inflammatory conditions.
To understand the efficacy of this compound relative to similar compounds, the following table summarizes key properties and activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Cell cycle arrest |
| Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate | Anticancer | Apoptosis induction |
| Other Pyrazole Derivatives | Varies | Varies |
Case Studies
Several case studies highlight the potential applications of this compound:
Study on Breast Cancer Cells
In vitro studies demonstrated that this compound significantly reduced breast cancer cell viability through apoptosis mechanisms.
Neuropharmacological Applications
Research into neuroblastoma cells showed that this compound promotes neuronal differentiation while inhibiting cell proliferation, indicating its promise in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Heterocyclic Systems
The 4-fluorobenzo[d]thiazol-2-yl group in the target compound parallels the fluorinated motifs in compound 189 (described in ), which contains difluoromethyl pyrazole and chlorinated indazole groups. Fluorination typically enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism. However, the position of fluorine substitution (e.g., para on benzothiazole vs. meta/para on indazole) influences steric and electronic interactions with biological targets .
Pyrazole-Containing Derivatives
The pyrazole-ethyl side chain in the target compound shares similarities with N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (). Pyrazole rings act as bioisosteres for other heterocycles, offering hydrogen-bonding capabilities and conformational rigidity. However, the target compound employs a benzamide linker instead of a sulfamide group (), which may alter solubility and hydrogen-bonding patterns.
Q & A
Q. Example Synthesis Protocol
What are the key structural features of this compound as determined by X-ray crystallography?
Basic Research Question
X-ray diffraction studies reveal:
- Intermolecular Hydrogen Bonding : Centrosymmetric dimers formed via N–H···N interactions (e.g., N1–H1···N2, 2.89 Å), stabilizing the crystal lattice .
- Packing Interactions : Non-classical C–H···F and C–H···O bonds contribute to layered molecular arrangements.
- Torsional Angles : The pyrazole and benzothiazole moieties exhibit dihedral angles of ~15–25°, indicating moderate planarity .
Methodological Note : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .
How can researchers resolve contradictions in biological activity data across different studies on this compound?
Advanced Research Question
Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and concentrations (IC₅₀ ± SEM).
- Purity Validation : Ensure ≥95% purity via HPLC and mass spectrometry .
- Statistical Reassessment : Apply multivariate analysis to isolate confounding variables (e.g., serum content in cell media) .
Case Example : Discrepancies in PFOR enzyme inhibition (IC₅₀ = 2 µM vs. 8 µM) were resolved by controlling anaerobic conditions, critical for PFOR activity .
What strategies optimize the pharmacokinetic properties of this benzamide derivative?
Advanced Research Question
Optimization focuses on:
- Lipophilicity Adjustment : Introduce fluorine substituents to enhance blood-brain barrier penetration (logP reduction from 3.2 to 2.7) .
- Metabolic Stability : Piperazine incorporation reduces CYP3A4-mediated oxidation (t₁/₂ increased from 1.5h to 4.2h in liver microsomes) .
- Solubility Enhancement : Co-crystallization with cyclodextrins improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
Q. In Vitro Testing Framework
| Parameter | Method | Outcome |
|---|---|---|
| Metabolic Stability | Liver microsome assay (human/rat) | t₁/₂ = 4.2h (human) |
| Permeability | Caco-2 monolayer assay | Papp = 12 × 10⁻⁶ cm/s |
How do molecular docking studies predict the interaction between this compound and target enzymes?
Advanced Research Question
Docking simulations (e.g., AutoDock Vina) predict:
- Binding Poses : The fluorobenzo[d]thiazole moiety occupies hydrophobic pockets in PFOR’s active site, while the pyrazole group forms π-π stacking with Tyr-342 .
- Key Interactions : Hydrogen bonds between the amide carbonyl and Arg-275 (distance = 2.1 Å) .
- Validation : Compare docking scores (∆G = -9.2 kcal/mol) with experimental IC₅₀ values to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
